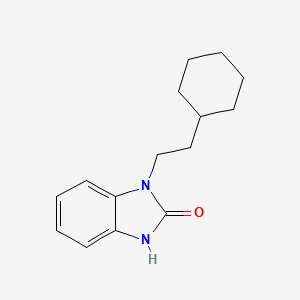

![molecular formula C11H9N3S2 B5569909 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole CAS No. 92590-01-7](/img/structure/B5569909.png)

2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole is a chemical compound that has been the focus of various studies due to its interesting molecular structure and potential chemical properties. This compound belongs to the class of benzimidazoles, which are known for their diverse applications in chemistry and biology.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, often involves oxidative cyclization processes. For instance, Naresh, Kant, and Narender (2014) reported the formation of new benzimidazole derivatives through molecular iodine-mediated oxidative cyclization, forming new C-N and S-N bonds at ambient temperature (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is a key area of interest. Inkaya (2018) conducted a comprehensive study on the structure of a benzo[d] thiazole derivative, utilizing various spectroscopic methods and X-ray diffraction, providing insights into the molecular geometry and electronic properties of such compounds (Inkaya, 2018).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives includes forming various new compounds through reactions such as sulfanyl acetylamino thiazoles synthesis. Kaplancıklı et al. (2004) synthesized benzimidazole derivatives by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004).

Physical Properties Analysis

The physical properties of benzimidazole compounds, such as thermal behavior, can be studied using methods like TG/DTA thermogram, as shown by Kuş et al. (2008), who analyzed the physical properties of novel benzimidazole derivatives (Kuş, Ayhan-Kılcıgil, Özbey, Kaynak, Kaya, Çoban, & Can‐Eke, 2008).

Chemical Properties Analysis

Benzimidazole compounds often exhibit interesting chemical properties, such as antimicrobial activities. The study by Krapivin et al. (1992) is an example, where they investigated the reaction of benzimidazolylmethylthiuronium salts with carboxylic acid anhydrides, leading to the formation of 5-(2-benzimidazolyl)thiazoles with notable chemical properties (Krapivin, Usova, Zavodnik, & Kul'nevich, 1992).

Applications De Recherche Scientifique

Antioxidant Properties

Research has demonstrated the synthesis of benzimidazole derivatives, including 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, showing significant in vitro effects on rat liver microsomal lipid peroxidation levels. The most active compound among these derivatives exhibited a higher inhibition rate than butylated hydroxytoluene (BHT), indicating its potential as a potent antioxidant agent (Kuş et al., 2004).

Anticancer Activity

A series of thiabendazole-derived 1,2,3-triazole compounds were synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. These compounds, related to 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, showed significant activity, with one compound exhibiting promising results across all tested cell lines, suggesting potential as chemotherapeutic agents (El Bourakadi et al., 2020).

Angiotensin II Receptor Antagonistic Activities

Research into benzimidazole derivatives bearing acidic heterocycles has shown that these compounds, including structures related to 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, possess angiotensin II receptor antagonistic activities. These activities were measured both in vitro and in vivo, suggesting their use in developing treatments for conditions like hypertension (Kohara et al., 1996).

Mécanisme D'action

The mechanism of action of thiazole compounds can vary depending on their structure and the target they interact with. For instance, some thiazole derivatives have shown antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Orientations Futures

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S2/c1-2-4-10-9(3-1)13-11(14-10)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTBJJZJMACYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351442 |

Source

|

| Record name | 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- | |

CAS RN |

92590-01-7 |

Source

|

| Record name | 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)